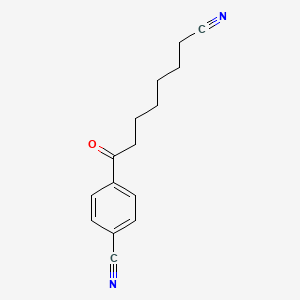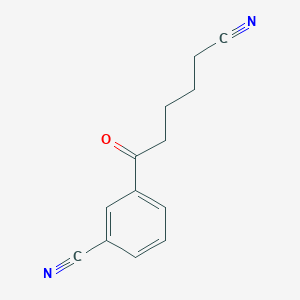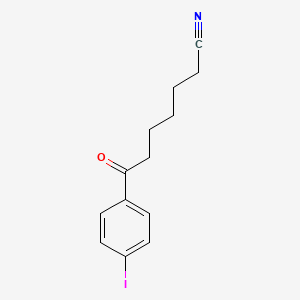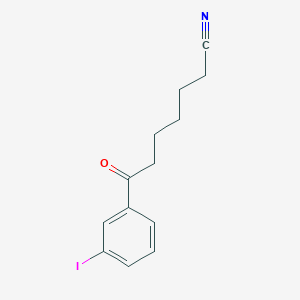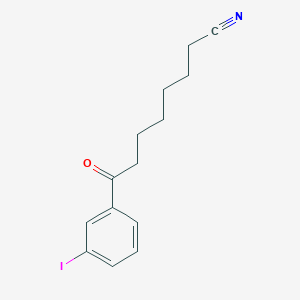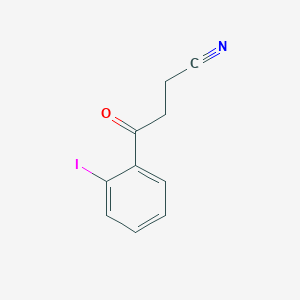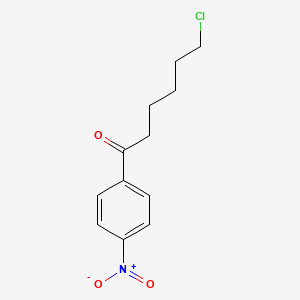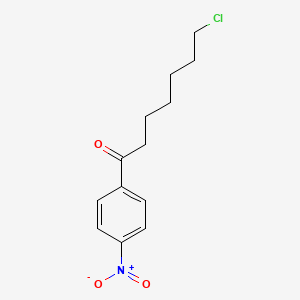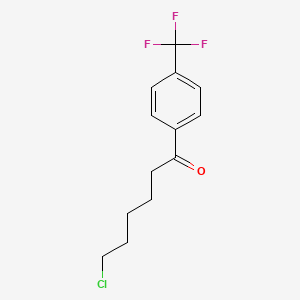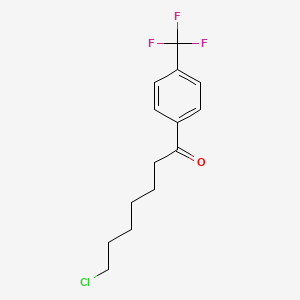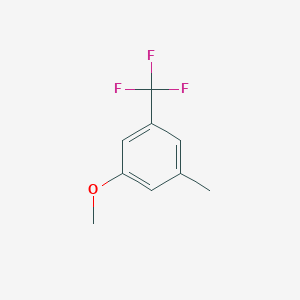
1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-3-methoxy-5-methylbenzene, also known as 1-TFM-3-MeO-5-MB, is an aromatic compound that has a variety of applications in scientific research. It is a colorless liquid with a sweet, floral odor and is used as a reagent in organic synthesis. 1-TFM-3-MeO-5-MB is also known to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Studies
- Methyl triclosan, an environmental pollutant, undergoes microbial methylation to form compounds like 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene. Electrochemical studies investigate the reduction of such compounds at glassy carbon electrodes, revealing insights into bond scission and bond rupture processes (Peverly et al., 2014).
Organic Synthesis & Polymerization
- The compound plays a role in organic synthesis, notably in the preparation of α- or β-trifluoromethylated vinylstannanes and their subsequent cross-coupling reactions to yield various coupling products and trifluoromethylated indene derivatives (Jeong et al., 2003).
- It's also used in the anionic polymerization of novel methoxy-substituted divinylbenzenes, aiding in the creation of polymers with specific molecular weights and molecular weight distributions. This showcases its importance in polymer chemistry, particularly for creating polymers with thermal cross-linking properties over 300 °C (Otake et al., 2017).
Medicinal Chemistry & Pharmaceutical Applications
- In the pharmaceutical domain, certain derivatives of the compound exhibit anti-staphylococcal properties. For instance, acylphloroglucinols derived from this compound showed considerable efficacy against multidrug-resistant strains of Staphylococcus aureus, indicating potential medicinal and therapeutic uses (Shiu & Gibbons, 2006).
Eigenschaften
IUPAC Name |
1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAHSWQNBUNNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


